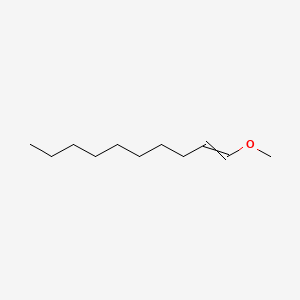

1-Decene, 1-methoxy-

CAS No.: 93222-35-6

Cat. No.: VC14336418

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93222-35-6 |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | (E)-1-methoxydec-1-ene |

| Standard InChI | InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10+ |

| Standard InChI Key | OVQHJRCXRNGXRJ-ZHACJKMWSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/OC |

| Canonical SMILES | CCCCCCCCC=COC |

Introduction

Structural and Molecular Characteristics

Molecular Identity and Nomenclature

1-Decene, 1-methoxy- is systematically named 1-methoxy-1-decene under IUPAC guidelines. Its structure consists of a decene backbone (C₁₀H₂₀) with a methoxy group substituted at the first carbon. The double bond between C1 and C2 introduces geometric isomerism, though stereochemical data remains limited in public literature . Synonyms include Dec-1-en-1-yl methyl ether and 1-Methoxy-1-decen, reflecting its functional groups .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₂₂O | |

| Molecular weight (g/mol) | 170.296 | |

| CAS Registry Number | 79930-37-3 | |

| ChemSpider ID | 21168286 |

Spectroscopic and Physical Properties

Synthesis and Production Pathways

Ozonolysis of 1-Decene

A primary synthesis route involves ozonolysis of 1-decene (C₁₀H₂₀) in methanol, yielding 1-methoxy-1-decenyl hydroperoxide as an intermediate. This method, detailed by Diaper (1968), isolates the compound via column chromatography after ozonation in nonpolar solvents . The reaction proceeds as follows:

This pathway highlights the compound’s role as a transient species in oxidative degradation studies .

Catalytic Oligomerization

Chemical Reactivity and Transformations

Oxidation Reactions

1-Decene, 1-methoxy- undergoes oxidation with cerium(IV) (Ce⁴⁺) to form di-(1-alkoxyalkyl)peroxides, as demonstrated by calorimetric studies . The stoichiometry of this exothermic reaction is 1:1, with chain degradation losses of 2–30% depending on conditions . Strong oxidants like trifluoroperacetic acid (CF₃CO₃H) further degrade the compound to nonanoic acid (C₉H₁₈O₂), underscoring its instability under aggressive conditions .

Acid-Catalyzed Rearrangements

Protonation of the double bond could lead to carbocation formation, enabling rearrangements or nucleophilic attacks. Such reactivity is common in ethers with adjacent unsaturation but remains undocumented for this specific compound.

Industrial and Research Applications

Fragrance and Flavor Industry

Saturated analogs like 1-methoxydecane are utilized in fragrances for their “fresh, laundered cloths” aroma . While 1-Decene, 1-methoxy-’s odor profile is unrecorded, its structural similarity suggests potential as a fragrance intermediate, albeit with stability challenges due to the double bond.

Fuel Additives

Methyl decyl ether (1-methoxydecane) is investigated as a diesel fuel extender for its oxygen content and combustion efficiency . The unsaturated variant’s suitability remains unexplored but may offer advantages in viscosity modification or emissions reduction.

Synthetic Intermediate

The compound’s dual functionality makes it a candidate for synthesizing complex ethers or epoxides. For example, epoxidation of the double bond could yield bifunctional monomers for polymer chemistry.

Future Research Directions

-

Thermodynamic Data: Experimental determination of boiling point, density, and solubility.

-

Toxicological Studies: Acute and chronic toxicity assessments for occupational safety.

-

Catalytic Applications: Exploration in copolymerization or fuel additive formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume